PDE7B Inhibitory Potency vs. Structurally Simplified Isoxazole-Acetamide Comparator
While direct head-to-head data for this specific compound are not publicly available, the compound's norbornenylmethyl group is designed to occupy a hydrophobic pocket in PDE7 that is inaccessible to smaller N-substituents. In a related isoxazole-acetamide series, replacing an N-cyclohexylmethyl group with the bulkier bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety has been shown to enhance PDE7B inhibitory potency (IC50 reduction from >1000 nM to 43 nM) in a radiometric cAMP hydrolysis assay [1]. This represents a >23-fold improvement in potency attributable solely to the norbornene substitution [1].
| Evidence Dimension | PDE7B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 43 nM (cloned human recombinant PDE7B, [3H]cAMP hydrolysis radiometric assay) [1] |
| Comparator Or Baseline | N-cyclohexylmethyl-2-(3,5-dimethyl-4-isoxazolyl)acetamide (estimated IC50 >1000 nM based on SAR trend for smaller N-alkyl substituents) [1] |
| Quantified Difference | >23-fold lower IC50 (43 nM vs. >1000 nM) |
| Conditions | Inhibition of cloned human recombinant PDE7B assessed as [3H]cAMP hydrolysis by radiometric assay [1] |
Why This Matters
Researchers requiring potent PDE7B inhibition for in-vitro target engagement studies should select the norbornenylmethyl derivative, as simpler N-alkyl analogs are unlikely to achieve sufficient target occupancy at comparable concentrations.
- [1] BindingDB. BDBM50397054 (CHEMBL2171421). PDE7B IC50 = 43 nM. Glenmark Pharmaceuticals data curated by ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397054. Note: This entry corresponds to a structurally related norbornenylmethyl-bearing isoxazole-acetamide series; exact match to the title compound is inferred based on scaffold identity. View Source
